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An In-depth Technical Guide to the Preclinical Data of Claturafenib, a Pan-Mutant BRAF

Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction
Claturafenib (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-

penetrant pan-mutant BRAF inhibitor.[1][2] It has demonstrated significant preclinical antitumor

activity against a broad range of BRAF mutations, including both V600 and non-V600 variants,

which are implicated in various cancers.[2][3] This technical guide provides a comprehensive

overview of the preclinical data for Claturafenib, focusing on its in vitro and in vivo efficacy,

mechanism of action, and the experimental protocols used to generate these findings.

Core Preclinical Data
In Vitro Efficacy: Inhibition of pERK
Claturafenib has been shown to be a potent inhibitor of the MAPK pathway, as measured by

the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of

BRAF mutations, demonstrating its "pan-mutant" inhibitory profile.

Table 1: Claturafenib IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines
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BRAF Mutation Class IC50 Range (nM)
Specific Cell Line
Examples

Class I (V600 monomers) 0.7 - 7 HT29 (1.6 nM)

Class II (dimers) 10 - 14 -

Class III (dimers) 0.8 - 7.8 -

Indel mutants 113 - 179 -

Acquired Resistance (BRAF

p61 splice variant)
59 -

Acquired Resistance (NRAS

Q61K)
16 -

BRAF Wild-Type ≥9,800 -

Data sourced from multiple preclinical studies.[1][2][4]

In Vivo Efficacy: Xenograft Models
Claturafenib has demonstrated significant tumor growth inhibition and regression in various

patient-derived xenograft (PDX) and cell line-derived xenograft models.

Table 2: In Vivo Efficacy of Claturafenib in Murine Xenograft Models
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Model Cancer Type
BRAF
Mutation

Dosing
Regimen

Outcome

CTG-1441 PDX Not Specified Not Specified
30 mg/kg, p.o.,

once daily

Tumor

Regression

CTG-0362 PDX Not Specified Not Specified
30 mg/kg, p.o.,

once daily

Tumor

Regression

BxPC-3
Pancreatic

Cancer
Not Specified

30 mg/kg, p.o.,

once daily

Tumor

Regression

MEL21514 PDX Melanoma

BRAFV600E +

p61 splice

variant

Not Specified Antitumor Activity

Data from in vivo studies in female Foxn1nu mice.[1][5]

Mechanism of Action
Claturafenib is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key

aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of

resistance to first-generation BRAF inhibitors.[5][6] Importantly, Claturafenib spares the

signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety

profile by avoiding the paradoxical activation of the MAPK pathway seen with some other

BRAF inhibitors.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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